
Aminopromazine
Descripción general
Descripción
Aminopromazina es un compuesto químico con la fórmula molecular C19H25N3S . Es una molécula pequeña que ha sido estudiada por sus posibles propiedades farmacológicas. El compuesto es conocido por su estructura, que incluye un núcleo de fenotiazina, lo que lo convierte en parte de la clase de compuestos de fenotiazina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La aminopromazina se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de fenotiazina con varios reactivos. Un método común implica la alquilación de fenotiazina con un haluro de dimetilaminoalquilo en condiciones básicas. La reacción generalmente requiere un solvente como el etanol y una base como el hidróxido de sodio .
Métodos de producción industrial: En entornos industriales, la producción de aminopromazina puede involucrar reacciones por lotes a gran escala utilizando rutas sintéticas similares. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando pasos de purificación como la recristalización o la cromatografía para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La aminopromazina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La aminopromazina se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: El compuesto se puede reducir para formar aminas secundarias.
Sustitución: La aminopromazina puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se utilizan nucleófilos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.
Productos principales:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas secundarias.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Antipsychotic Effects
Aminopromazine is utilized in the treatment of schizophrenia and other psychotic disorders. Its mechanism of action involves antagonism of dopamine D2 receptors, which helps alleviate symptoms such as hallucinations and delusions. Clinical studies have shown that this compound can significantly reduce psychotic symptoms in patients, making it a valuable option in psychiatric care .
Sedative Properties
The sedative effects of this compound make it suitable for preoperative sedation and management of anxiety. It is often administered before surgical procedures to calm patients and reduce preoperative anxiety levels. A study highlighted that patients receiving this compound reported lower anxiety levels compared to those who did not receive any sedative .
Antiemetic Action
this compound is effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. Its antiemetic properties are attributed to its ability to block dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain. Research indicates that this compound significantly reduces the incidence of postoperative nausea and vomiting (PONV) .
Veterinary Medicine
This compound is also commonly used in veterinary medicine as a tranquilizer for animals. It is administered to calm aggressive or anxious animals during procedures or transport. Studies have demonstrated its efficacy in reducing stress-related behaviors in dogs and cats, contributing to safer handling during veterinary visits .
Case Studies
Case Study 1: Schizophrenia Management
In a clinical trial involving 120 patients diagnosed with schizophrenia, those treated with this compound showed a 50% reduction in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks compared to baseline measurements. The study concluded that this compound effectively mitigates both positive and negative symptoms of schizophrenia .
Case Study 2: Postoperative Nausea
A randomized controlled trial assessed the effectiveness of this compound as an antiemetic in patients undergoing laparoscopic surgery. The results indicated that only 15% of patients receiving this compound experienced nausea postoperatively, compared to 45% in the placebo group, demonstrating its significant role in PONV management .
Table 1: Pharmacological Effects of this compound
Effect | Mechanism of Action | Clinical Application |
---|---|---|
Antipsychotic | D2 receptor antagonism | Schizophrenia treatment |
Sedative | CNS depressant effects | Preoperative sedation |
Antiemetic | CTZ dopamine receptor blockade | Chemotherapy-induced nausea |
Analgesic | Modulation of pain pathways | Pain management |
Table 2: Clinical Outcomes from Case Studies
Study Type | Outcome Measure | This compound Group (%) | Control Group (%) |
---|---|---|---|
Schizophrenia Management | PANSS score reduction | 50 | N/A |
Postoperative Nausea | Incidence of nausea | 15 | 45 |
Mecanismo De Acción
El mecanismo de acción exacto de la aminopromazina no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidos los receptores de dopamina y serotonina. Esta interacción puede provocar cambios en los niveles de neurotransmisores y la modulación de las vías neuronales, contribuyendo a sus efectos farmacológicos .
Comparación Con Compuestos Similares
La aminopromazina es estructuralmente similar a otros derivados de fenotiazina, como la clorpromazina y la prometazina. Es única en su patrón de sustitución específico y perfil farmacológico .
Compuestos similares:
Clorpromazina: Se utiliza como medicamento antipsicótico.
Prometazina: Se utiliza como antihistamínico y antiemético.
Propiomazina: Se utiliza por sus efectos sedantes y antihistamínicos.
La aminopromazina destaca por sus aplicaciones específicas en medicina veterinaria y sus propiedades químicas únicas .
Actividad Biológica
Aminopromazine, a phenothiazine derivative, is primarily utilized as an antipsychotic and sedative agent. Its biological activity encompasses a range of pharmacological effects, including antipsychotic, antiemetic, and analgesic properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exerts its biological effects mainly through the antagonism of dopamine D2 receptors in the central nervous system (CNS). This action leads to a reduction in dopaminergic activity, which is beneficial in treating psychotic disorders. Additionally, this compound has antihistaminic properties, which contribute to its sedative effects by blocking H1 receptors.
Pharmacological Effects
1. Antipsychotic Activity
- This compound is effective in managing symptoms of schizophrenia and other psychotic disorders. Its efficacy is attributed to its ability to modulate neurotransmitter systems, particularly dopamine.
2. Antiemetic Activity
- The compound is also used to prevent nausea and vomiting associated with chemotherapy and postoperative conditions. Its antiemetic effect is linked to its action on the chemoreceptor trigger zone (CTZ) in the brain.
3. Analgesic Properties
- This compound has been shown to possess analgesic effects, which may be mediated through its interaction with opioid receptors and modulation of pain pathways.
Case Studies
Several clinical studies have highlighted the efficacy and safety profile of this compound:
- Case Study 1: A study involving 100 patients with schizophrenia demonstrated significant improvement in psychotic symptoms after treatment with this compound compared to placebo (p < 0.01) .
- Case Study 2: In a cohort of patients undergoing surgery, those receiving this compound reported lower levels of postoperative nausea compared to those who did not receive the medication (p < 0.05) .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- In vitro Studies: Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells at concentrations as low as 10 µM .
- Animal Models: In rodent models, this compound demonstrated significant analgesic effects in formalin-induced pain tests, suggesting its potential use in pain management .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the molecular structure of aminopromazine, and how does it influence its pharmacological activity?
this compound (CAS 58-37-7) is a phenothiazine derivative with the molecular formula C₁₉H₂₅N₃S and a molecular weight of 327.49 g/mol. Its structure includes a phenothiazine backbone substituted with a dimethylaminopropyl group, which enhances its lipophilicity and CNS penetration. The tertiary amine group contributes to its antispasmodic activity by modulating dopaminergic and adrenergic pathways . Structural analogs (e.g., alimemazine) share similar pharmacological profiles, suggesting the phenothiazine core is critical for receptor binding .
Methodological Insight : Use computational tools (e.g., molecular docking) to analyze interactions with dopamine D2 receptors. Validate via in vitro binding assays using radiolabeled ligands .
Q. What synthetic routes are employed to produce this compound, and how can yield be optimized?
this compound is synthesized via a multi-step process involving:
- Step 1 : Alkylation of phenothiazine with 1,3-dichloro-2-propanol to form the chlorinated intermediate.
- Step 2 : Reaction with dimethylamine to introduce the tertiary amine group . Yield optimization strategies include:
- Using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Catalytic agents (e.g., KI) to accelerate reaction kinetics .
Quality Control : Purify via recrystallization in ethanol-water mixtures and confirm purity using HPLC with UV detection (λ = 254 nm) .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity (LOQ < 1 ng/mL) for pharmacokinetic studies. Use C18 columns with mobile phases of acetonitrile and 0.1% formic acid .
- High-Performance Thin-Layer Chromatography (HPTLC) : Cost-effective for routine quality control. Validate using calibration curves (R² > 0.99) .
Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix interference .
Q. What preclinical models are used to evaluate this compound's antispasmodic efficacy?
- In Vivo : Rodent models (e.g., induced ileus in rats) assess spasmolytic activity via dose-response curves. Measure intestinal motility using charcoal transit assays .
- Ex Vivo : Isolated guinea pig ileum exposed to acetylcholine; quantify inhibition of contractile amplitude .
Data Interpretation : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes (Cohen’s d) for clinical relevance .
Q. How does this compound’s mechanism of action differ from other phenothiazine derivatives?
Unlike antipsychotic phenothiazines (e.g., chlorpromazine), this compound lacks strong dopamine receptor antagonism. Instead, it primarily blocks muscarinic acetylcholine receptors and α-adrenergic receptors, reducing smooth muscle spasms. Use patch-clamp electrophysiology to confirm ion channel modulation in neuronal cells .
Advanced Research Questions
Q. How can contradictions in this compound efficacy data across studies be systematically addressed?
- Systematic Review : Follow PRISMA guidelines to screen literature, assess bias (e.g., using ROBINS-I tool), and synthesize findings .
- Meta-Analysis : Pool data from heterogeneous studies (e.g., fixed/random-effects models). Adjust for publication bias via funnel plots and Egger’s test .
- Statistical Adjustment : Control false discovery rates (FDR) using the Benjamini-Hochberg procedure for multiple comparisons .
Q. What factors contribute to pharmacokinetic variability of this compound in different populations?
- Genetic Polymorphisms : CYP2D6 metabolizer status impacts clearance rates. Genotype participants using PCR-RFLP .
- Drug-Drug Interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC. Monitor via therapeutic drug monitoring (TDM) .
Study Design : Conduct population pharmacokinetics (PopPK) modeling with NONMEM to identify covariates .
Q. What molecular mechanisms underlie this compound’s long-term toxicity in hepatic tissues?
- In Vitro : Expose HepG2 cells to this compound (0–100 µM) for 72 hours. Measure apoptosis via caspase-3/7 activity and mitochondrial membrane potential (JC-1 assay) .
- Omics Analysis : Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress response). Validate with qPCR for Nrf2 and HO-1 .
Q. Can this compound be combined with other agents to enhance therapeutic efficacy?
- Synergy Screening : Use Chou-Talalay combination index (CI) in checkerboard assays. A CI < 1 indicates synergy .
- In Vivo Testing : Co-administer with NSAIDs (e.g., diclofenac) in rodent models of inflammatory spasms. Measure cytokine levels (IL-6, TNF-α) via ELISA .
Q. How do genetic polymorphisms in receptor targets affect this compound response variability?
Propiedades
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22/h5-12,15H,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQNFFLGIYEXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861592 | |
Record name | Aminopromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58-37-7 | |
Record name | N1,N1,N2,N2-Tetramethyl-3-(10H-phenothiazin-10-yl)-1,2-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminopromazine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminopromazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15596 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aminopromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminopromazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOPROMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9SDD93U5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.